molecular formula C18H14ClNO4 B2354234 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate CAS No. 869080-47-7

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate

Cat. No.: B2354234
CAS No.: 869080-47-7
M. Wt: 343.76
InChI Key: UFVGZNRRFNZCOE-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The presence of the 4-chlorophenyl group and the dimethylcarbamate moiety in this compound potentially enhances its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenyl acetic acid and 7-hydroxy-2H-chromen-2-one.

    Formation of Intermediate: The 4-chlorophenyl acetic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Coupling Reaction: The acid chloride is then reacted with 7-hydroxy-2H-chromen-2-one in the presence of a base such as pyridine to form the intermediate 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl chloride.

    Carbamoylation: The final step involves the reaction of the intermediate with dimethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the coumarin ring, potentially forming dihydrocoumarin derivatives.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an anticoagulant or anti-inflammatory agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in oxidative stress pathways or inflammatory responses.

    Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is involved in inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    Warfarin: A well-known anticoagulant with a coumarin backbone.

    4-chlorophenyl derivatives: Compounds with similar substituents on the phenyl ring.

Uniqueness

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is unique due to the presence of both the 4-chlorophenyl group and the dimethylcarbamate moiety, which may confer enhanced biological activity and specificity compared to simpler coumarin derivatives.

Properties

IUPAC Name

[3-(4-chlorophenyl)-2-oxochromen-7-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-20(2)18(22)23-14-8-5-12-9-15(17(21)24-16(12)10-14)11-3-6-13(19)7-4-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVGZNRRFNZCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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